

# Next-Generation PARP1 Inhibitors: A Head-to-Head Comparison of Preclinical Candidates

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## Compound of Interest

Compound Name: *Parp1-IN-9*

Cat. No.: *B12399056*

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A new wave of highly selective PARP1 inhibitors is poised to redefine the therapeutic landscape for cancers with deficiencies in DNA damage repair. Moving beyond the first-generation dual PARP1/2 inhibitors, these novel agents promise enhanced efficacy and a significantly improved safety profile by selectively targeting PARP1, the primary driver of synthetic lethality in homologous recombination-deficient (HRD) tumors, while sparing PARP2, which is associated with hematological toxicities.

This guide provides a head-to-head comparison of the preclinical data for leading novel PARP1-selective inhibitors, including Saruparib (AZD5305), VB15010, and LAE119. We present a comprehensive overview of their potency, selectivity, and anti-tumor activity, supported by detailed experimental methodologies for key assays.

## Data Presentation: Quantitative Comparison of Novel PARP1 Inhibitors

The following tables summarize the key quantitative data for the next-generation PARP1 inhibitors, offering a clear comparison of their in vitro potency, selectivity, and cellular activity.

Table 1: In Vitro Enzymatic Inhibition and Selectivity

Inhibitor	PARP1 IC50 (nM)	PARP2 IC50 (nM)	Selectivity (PARP2/PARP1)
Saruparib (AZD5305)	3	1400	~467-fold
VB15010	0.38 - 0.48	14.02 - 18.59	~37 to 49-fold
LAE119	Not explicitly stated	Not explicitly stated	>1000-fold (trapping selectivity)
Olaparib (1st Gen)	5	1	0.2-fold

Table 2: Cellular Anti-Proliferative Activity in HRD Cancer Cell Lines

Inhibitor	Cell Line	Genetic Background	IC50 (nM)
Saruparib (AZD5305)	DLD-1	BRCA2-/-	Potent (exact value not specified)
MDA-MB-436	BRCA1 mutation	Potent (exact value not specified)	
VB15010	Various BRCAm/HRD+	-	1.8 - 10.3
LAE119	DLD-1	BRCA2-/-	0.6
MDA-MB-436	BRCA1 mutation	0.6	

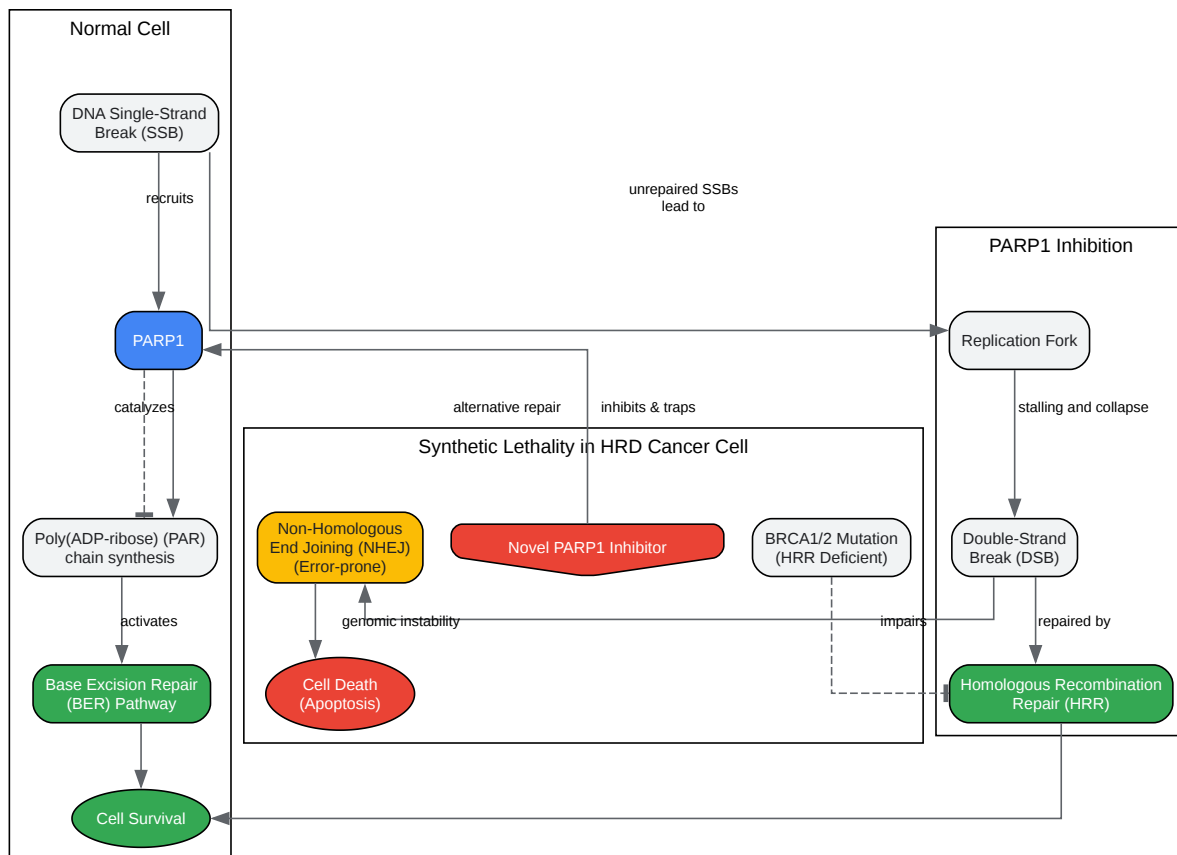
Table 3: In Vivo Efficacy in Xenograft Models

Inhibitor	Xenograft Model	Dosing	Outcome Compared to Olaparib
Saruparib (AZD5305)	BRCAm Patient-Derived Xenografts (PDX)	≥0.1 mg/kg daily	Superior antitumor activity, higher complete response rate (75% vs 37%), and longer progression-free survival (>386 days vs 90 days).[1][2][3]
VB15010	MDA-MB-436 (BRCA1m)	0.1, 1, 10 mg/kg daily	Sustained tumor regression with no significant body weight change.[4]
LAE119	MDA-MB-436 and Capan-1	Not specified	Substantial tumor inhibition.[5]

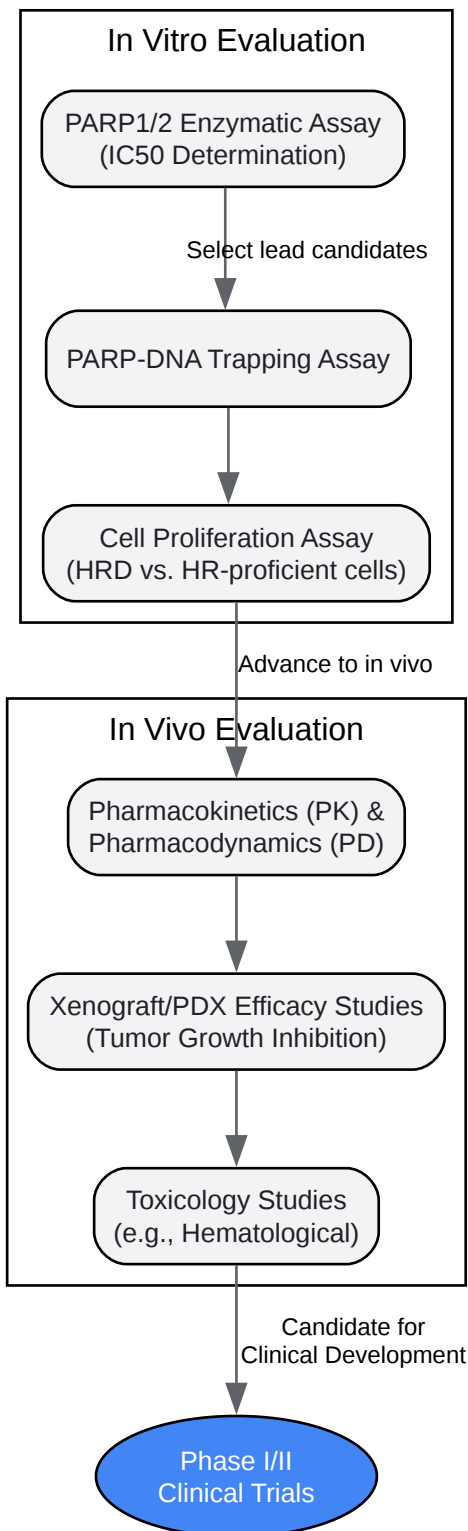
## Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the evaluation process of these novel inhibitors, the following diagrams are provided.

Mechanism of PARP1 Inhibition and Synthetic Lethality



## Preclinical Evaluation Workflow for Novel PARP1 Inhibitors

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